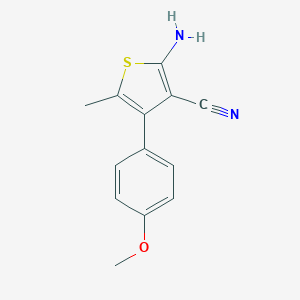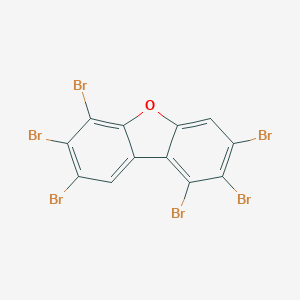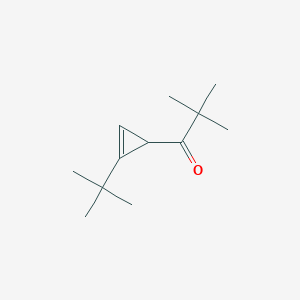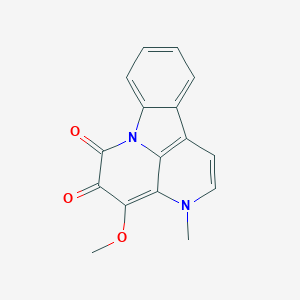
Picrasidine O
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Picrasidine O is a natural alkaloid compound that is found in the bark of the Picrasma quassioides tree. It has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including fever, dysentery, and malaria. In recent years, Picrasidine O has gained attention in the scientific community for its potential as a therapeutic agent in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Anticancer Potential
Picrasidine O, along with related compounds from the Picrasma quassioides plant, has shown significant promise in cancer research. Specifically, picrasidine I has demonstrated anticancer effects against oral squamous cell carcinoma. This compound reduces cell viability in a dose-dependent manner and triggers apoptosis in cancer cells through various molecular pathways (Yang et al., 2021). Another study highlighted picrasidine I's ability to induce apoptosis in nasopharyngeal carcinoma cells, emphasizing its potential as a therapeutic agent (Ho et al., 2022).
Neuroprotective and Anti-inflammatory Activities
Picrasidine O and related compounds have also been evaluated for their neuroprotective and anti-inflammatory properties. One study identified picrasidine O as a novel cerebral protective agent, suggesting its potential in treating dementia and related neurological conditions (Sasaki et al., 2016). The anti-inflammatory effects of Picrasma quassioides, the source of picrasidine O, have been studied in the context of allergic asthma and other inflammatory diseases, highlighting its potential in treating airway inflammatory conditions (Shin et al., 2014).
Potential in Metabolic Disease Treatment
Interestingly, picrasidine C, a compound closely related to picrasidine O, was identified as a subtype-selective PPARα agonist, which could have implications in treating metabolic diseases like hyperlipidemia and hypercholesterolemia (Zhao et al., 2016). This indicates the potential of picrasidine O in similar applications, given the common source and structural similarities.
Other Pharmacological Activities
Picrasidine O is part of a broader group of compounds that have demonstrated a range of pharmacological activities. For instance, picrasidine I has shown effects in inhibiting osteoclastogenesis, which could be relevant in treating bone-related disorders like osteoporosis (Kong et al., 2017). Additionally, the broader category of canthinone alkaloids, to which picrasidine O belongs, has been identified as inhibitors of protein tyrosine phosphatase 1B, with implications for diabetes treatment (Sasaki et al., 2015).
Propiedades
Número CAS |
101219-63-0 |
|---|---|
Nombre del producto |
Picrasidine O |
Fórmula molecular |
C16H12N2O3 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
4-methoxy-6-methyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,7,9(16),10,12,14-hexaene-2,3-dione |
InChI |
InChI=1S/C16H12N2O3/c1-17-8-7-10-9-5-3-4-6-11(9)18-12(10)13(17)15(21-2)14(19)16(18)20/h3-8H,1-2H3 |
Clave InChI |
HPAUUBGCMSMJQK-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=C3C1=C(C(=O)C(=O)N3C4=CC=CC=C24)OC |
SMILES canónico |
CN1C=CC2=C3C1=C(C(=O)C(=O)N3C4=CC=CC=C24)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



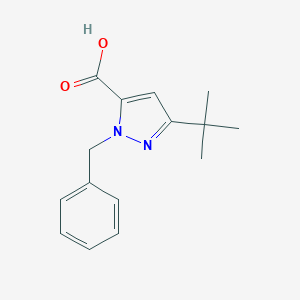
![Bis[1-isopropyl-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] adipate](/img/structure/B8733.png)
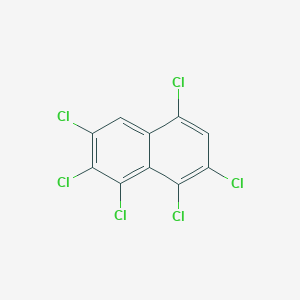
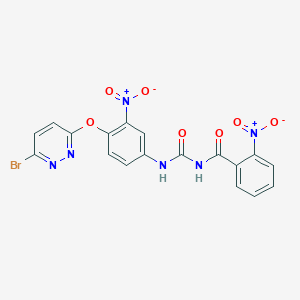
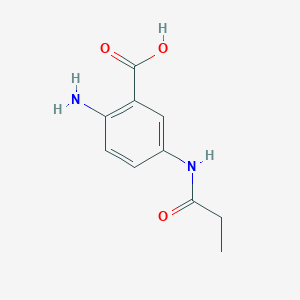



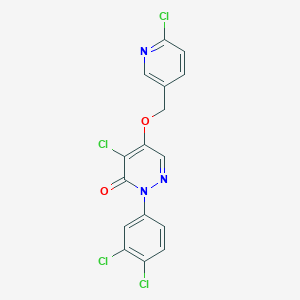
![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)
![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)
